2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)acetamide is a heterocyclic compound that contains a thiazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate. This reaction is carried out in the presence of a base, such as sodium ethoxide, in an organic solvent like ethanol . The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine: This compound also contains a thiazole ring fused to a benzene ring and exhibits similar biological activities.
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide:
Uniqueness
2-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)acetamide is unique due to its specific structural features and the presence of an acetamide group, which can influence its reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a versatile building block make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H12N2OS |
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Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H12N2OS/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-5H2,(H2,10,12) |
InChI Key |
UEEMQHLVXJQENP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)CC(=O)N |
Origin of Product |
United States |
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